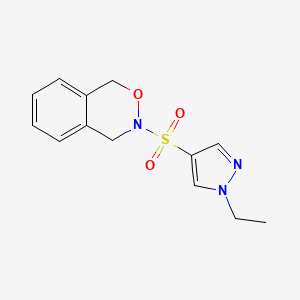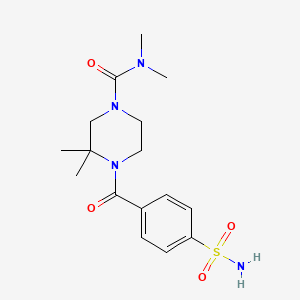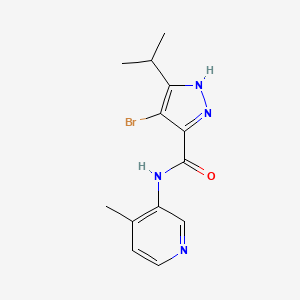![molecular formula C15H17F2NO3S B6964892 N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide](/img/structure/B6964892.png)
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl chain, and a trimethylfuran sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide typically involves multiple steps:
Formation of the difluorophenyl ethyl intermediate: This step involves the reaction of 3,4-difluorobenzene with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(3,4-difluorophenyl)ethyl bromide.
Synthesis of the trimethylfuran sulfonamide: The intermediate is then reacted with 2,5-dimethylfuran-3-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(3,4-difluorophenyl)ethyl]-N-methylamine
- N-[1-(3,4-difluorophenyl)ethyl]-N-ethylamine
Uniqueness
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide is unique due to the presence of the trimethylfuran sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-9-7-15(11(3)21-9)22(19,20)18(4)10(2)12-5-6-13(16)14(17)8-12/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQXQMMNKCWGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N(C)C(C)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Ethyl-6-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6964814.png)
![N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B6964820.png)
![[1-(3-Methylphenyl)sulfonylpyrrolidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B6964823.png)
![3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one](/img/structure/B6964827.png)

![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6964844.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964849.png)

![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)
![2,5-dimethyl-N-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]furan-3-sulfonamide](/img/structure/B6964861.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide](/img/structure/B6964869.png)
![N-[1-(2-fluorophenyl)cyclopropyl]-2,5-dimethylfuran-3-sulfonamide](/img/structure/B6964878.png)
![1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide](/img/structure/B6964900.png)
